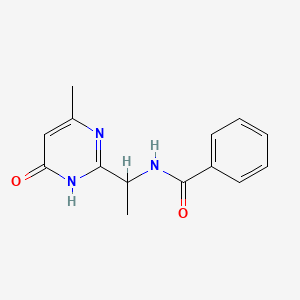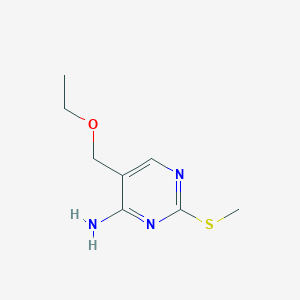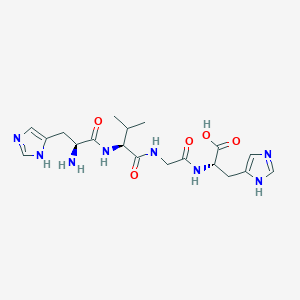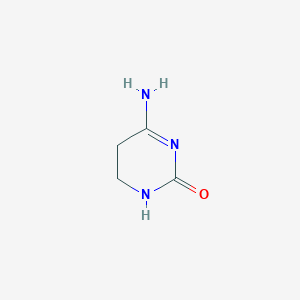
5,6-Dihydrocytosine
Vue d'ensemble
Description
5,6-Dihydrocytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the saturation of the double bond between the fifth and sixth carbon atoms in the cytosine ring, resulting in a dihydro form. This modification can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrocytosine typically involves the hydrogenation of cytosine. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete hydrogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory hydrogenation process. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydrocytosine can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into 5,6-dihydrouracil.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, leading to products such as 5-iodo-5,6-dihydrocytosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalysts like Pd/C are used under hydrogen gas.
Substitution: Reagents such as iodine (I₂) for iodination reactions.
Major Products
Oxidation: 5,6-Dihydrouracil.
Reduction: More saturated cytosine derivatives.
Substitution: 5-iodo-5,6-dihydrocytosine.
Applications De Recherche Scientifique
5,6-Dihydrocytosine has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of saturation on nucleobase reactivity and stability.
Biology: It is used to investigate DNA repair mechanisms, particularly those involving the deamination of cytosine derivatives.
Medicine: Research into its potential role in mutagenesis and carcinogenesis, given its ability to form stable oxidation products.
Mécanisme D'action
The primary mechanism of action for 5,6-Dihydrocytosine involves its deamination to form 5,6-dihydrouracil. This reaction is facilitated by the nucleophilic addition of water to the C-4 position, followed by the elimination of an ammonium ion. The increased electrophilicity of the C-4 carbon in the dihydro form accelerates this process compared to unsaturated cytosine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a crucial role in gene regulation.
5-Hydroxymethylcytosine: An oxidation product of 5-methylcytosine, often referred to as the sixth nucleobase.
Cytosine: The parent compound, a fundamental component of DNA and RNA.
Uniqueness
5,6-Dihydrocytosine is unique due to its saturated C-5 and C-6 bond, which significantly alters its chemical reactivity and biological interactions. This saturation increases the local electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack and subsequent deamination. This property distinguishes it from other cytosine derivatives and makes it a valuable compound for studying DNA damage and repair mechanisms.
Propriétés
IUPAC Name |
4-amino-5,6-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-3-1-2-6-4(8)7-3/h1-2H2,(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVCZDHZSAAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978835 | |
| Record name | 6-Imino-1,4,5,6-tetrahydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-70-7 | |
| Record name | NSC46091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Imino-1,4,5,6-tetrahydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


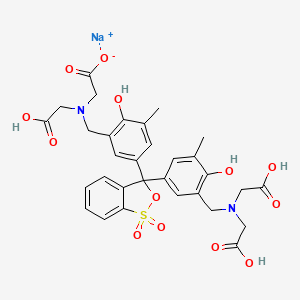

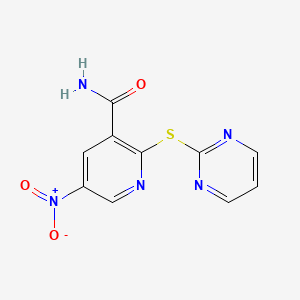



![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)



